N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide targets the SYK protein, which is a key mediator of BCR signaling in B-cells. Upon binding to the BCR, SYK is activated and triggers downstream signaling pathways that promote B-cell survival and proliferation. This compound inhibits SYK by binding to its ATP-binding site, preventing its phosphorylation and subsequent activation. This leads to the inhibition of BCR signaling and induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of CLL and NHL. In addition to its anti-proliferative effects, this compound has been shown to inhibit the migration and invasion of B-cells, which is critical for the metastasis of B-cell malignancies. This compound has also been shown to have minimal effects on normal B-cell function, suggesting that it may have a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide is its specificity for SYK, which makes it an attractive therapeutic target for B-cell malignancies. However, one limitation of this compound is its potential for off-target effects, which may limit its clinical efficacy. Additionally, the optimal dosing and scheduling of this compound in combination with other targeted therapies is still being investigated, which may impact its clinical utility.
Direcciones Futuras
Future research on N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide will focus on its clinical efficacy and safety in patients with B-cell malignancies. Clinical trials are currently underway to evaluate the use of this compound in combination with other targeted therapies in CLL and NHL. Additionally, further preclinical studies are needed to identify biomarkers that may predict response to this compound and to elucidate its mechanism of action in other B-cell malignancies.
Métodos De Síntesis
The synthesis of N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide involves a multi-step process that begins with the reaction of 5-methyl-2-furaldehyde with piperidine to form 1-(5-methyl-2-furyl)methylpiperidine. This intermediate is then reacted with N,N-dimethylsulfamoyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. Preclinical studies have shown that this compound inhibits SYK-mediated BCR signaling, leading to the induction of apoptosis in B-cells. This compound has also been shown to have synergistic effects with other targeted therapies, such as BCL-2 inhibitors and PI3K inhibitors, in preclinical models of CLL and NHL.
Propiedades
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-1-[(5-methylfuran-2-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3S/c1-12-6-7-14(20-12)11-17-8-4-5-13(10-17)9-15-21(18,19)16(2)3/h6-7,13,15H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBCZBYOIICOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCC(C2)CNS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.